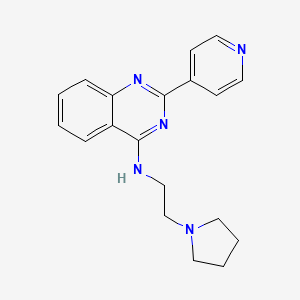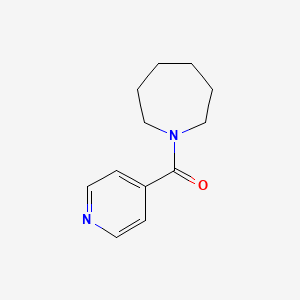![molecular formula C16H23NO2 B6640814 [3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6640814.png)
[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a complex molecule with a unique structure that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of [3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol is not fully understood. However, it is believed to act by binding to specific receptors in the brain and modulating the activity of certain neurotransmitters. This results in the regulation of neuronal activity and the restoration of normal brain function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. This results in the regulation of neuronal activity and the restoration of normal brain function. The compound has also been shown to have antioxidant properties, which can protect the brain from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol has several advantages for lab experiments. It is a complex molecule with a unique structure, which makes it an interesting compound to study. The compound is also relatively stable and can be synthesized in high yields and purity. However, the limitations of the compound include its high cost and the need for specialized equipment and expertise to handle and analyze the compound.
Zukünftige Richtungen
There are several future directions for the study of [3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol. One potential direction is the further optimization of the synthesis method to achieve higher yields and purity of the compound. Another direction is the study of the compound's potential as a drug candidate for the treatment of various neurological disorders. Additionally, the biochemical and physiological effects of the compound can be further explored to gain a better understanding of its mechanism of action. Finally, the compound can be studied for its potential applications in other fields such as materials science and catalysis.
Synthesemethoden
The synthesis of [3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol can be achieved using various methods. One of the commonly used methods involves the reaction of 4-phenylpiperidine and ethylene oxide in the presence of a catalyst. The reaction produces this compound as the primary product. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol has several potential applications in scientific research. It has been studied as a potential drug candidate for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. The compound has been shown to have a positive effect on the central nervous system by modulating the activity of certain neurotransmitters.
Eigenschaften
IUPAC Name |
[3-[(4-phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-11-16(12-19-13-16)10-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-5,15,18H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNOTRRMCWCDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3(COC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B6640732.png)
![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-phenylethanol](/img/structure/B6640744.png)
![N'-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide](/img/structure/B6640756.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B6640764.png)
![2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol](/img/structure/B6640771.png)
![1-(2-Cyclopropyl-2-hydroxyethyl)-1-methyl-3-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6640777.png)



![4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane](/img/structure/B6640789.png)
![2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6640799.png)
![2-(Furan-2-yl)-1-[(2-methyl-3-phenylimidazol-4-yl)methylamino]propan-2-ol](/img/structure/B6640805.png)
![[3-[[Methyl-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]amino]methyl]oxetan-3-yl]methanol](/img/structure/B6640821.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-(2-phenylphenoxy)propan-1-one](/img/structure/B6640832.png)